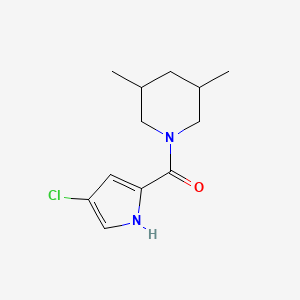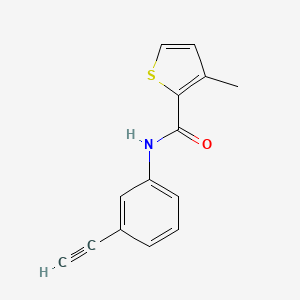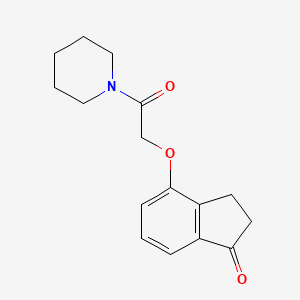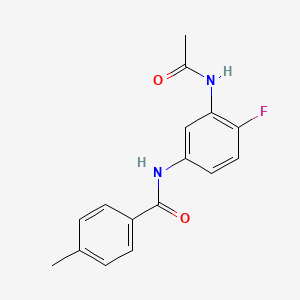
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as CDIC, is a synthetic compound that has gained attention in the scientific community due to its potential application in drug discovery and development. CDIC belongs to the class of indole derivatives and is a versatile building block for the synthesis of various bioactive molecules.
Mécanisme D'action
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate exerts its biological activity through the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which promotes gene expression and can lead to various biological effects such as cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is a versatile building block for the synthesis of various bioactive molecules and can be easily synthesized in large quantities. It exhibits potent biological activity and has been extensively studied for its potential application in drug discovery and development. However, this compound is relatively unstable and can undergo hydrolysis under certain conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate. One potential direction is the synthesis of this compound derivatives with improved stability and potency. Another direction is the investigation of the potential application of this compound in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the development of selective HDAC inhibitors based on this compound can lead to the discovery of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate involves the reaction of cyclopropanecarbonyl chloride with 2,3-dihydroindole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound, this compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been extensively studied for its potential application in drug discovery and development. It has been used as a building block for the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. This compound has also been shown to exhibit potent inhibitory activity against histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-14(17)11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWUBXSNBHEEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
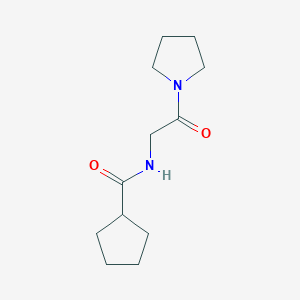
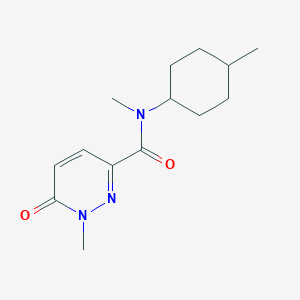
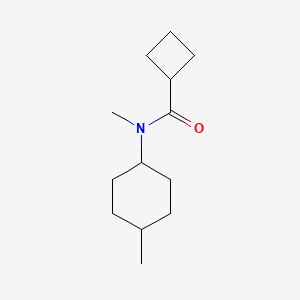
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

